molecular formula C10H9F4NO B13033362 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

Katalognummer: B13033362
Molekulargewicht: 235.18 g/mol
InChI-Schlüssel: HBALIGWTTOQVKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a chemical compound with the molecular formula C10H9F4NO and a molecular weight of 235.18 g/mol . This compound is characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, along with a prop-2-enylamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves several steps. One common method includes the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with an appropriate amine under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve scaling up these laboratory procedures, ensuring the reaction conditions are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways . These interactions can modulate various biochemical processes, making the compound valuable in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can be compared with other fluorinated compounds such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of fluoro and trifluoromethoxy groups in this compound provides distinct chemical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H9F4NO

Molekulargewicht

235.18 g/mol

IUPAC-Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2

InChI-Schlüssel

HBALIGWTTOQVKU-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.